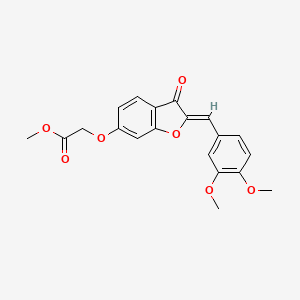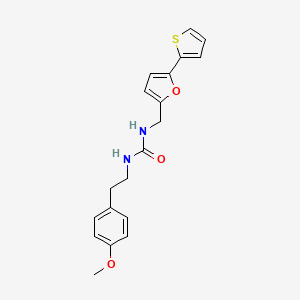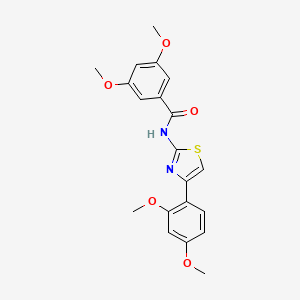![molecular formula C11H16ClN3O B2749248 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2198912-80-8](/img/structure/B2749248.png)
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative . It is also known as 2-Chloro-5- (1-methyl-piperidin-4-ylmethoxy)-pyrimidine . The compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16ClN3O/c1-15-4-2-9 (3-5-15)8-16-10-6-13-11 (12)14-7-10/h6-7,9H,2-5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Intermediate for Pyrimidine Derivatives
Pyrimidine derivatives serve as intermediates in synthesizing various chemical compounds. For example, studies have demonstrated the synthesis of new intermediate compounds like 2,4-dichloro-5-methoxy-pyrimidine using raw materials such as methyl methoxyacetate and methyl formate through cyclization and chloridization processes, highlighting the versatility of pyrimidine derivatives in chemical synthesis Liu Guo-ji, 2009.
Antiviral Activity
Pyrimidine derivatives have shown potential in antiviral applications. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated marked inhibition of retrovirus replication in cell culture, indicating the potential of pyrimidine derivatives in developing antiviral therapeutics D. Hocková et al., 2003.
Large-Scale Synthesis
Efficient methodologies have been developed for the large-scale synthesis of pyrimidine derivatives, showcasing the industrial relevance and scalability of processes involving these compounds. These methods pave the way for rapid access to heterocyclic analogues, highlighting the importance of pyrimidine derivatives in materials science R. Morgentin et al., 2009.
Biological and Pharmacological Applications
Antitumor Agents
Pyrimidine derivatives have been explored for their antitumor activities. Novel compounds derived from pyrimidine bases have been synthesized and tested for their potential as anti-inflammatory and analgesic agents, with some showing significant inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory effects A. Abu‐Hashem et al., 2020.
Antibacterial Agents
Research has led to the synthesis of 2,4-diamino-5-benzylpyrimidines and their analogues, which have been evaluated as antibacterial agents. These studies contribute to the development of new antibiotics, addressing the growing concern over antibiotic resistance B. Rauckman et al., 1989.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibits the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK by this compound affects several downstream pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can halt tumor growth and induce apoptosis .
Propiedades
IUPAC Name |
5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZSIKIRMYTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)

![4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2749173.png)

![N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749176.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)
